
A Comparative Analysis of Intermolecular
Interactions in Solid-State 1,3,5-Trihalobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,3,5-Triiodobenzene

Cat. No.: B010644 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the intermolecular interactions in solid-

state 1,3,5-triiodobenzene and its lighter halogen analogues, 1,3,5-tribromobenzene and

1,3,5-trichlorobenzene. Understanding the nuances of these non-covalent interactions is pivotal

for crystal engineering, materials science, and rational drug design, where halogen bonding

and other weak interactions play a crucial role in determining molecular conformation and

crystal packing.

Overview of Intermolecular Interactions
In the solid state, the crystal packing of 1,3,5-trihalobenzenes is governed by a subtle interplay

of various intermolecular forces. The primary interactions of interest are halogen···halogen

interactions, C-H···halogen interactions, and π···π stacking. The nature and strength of these

interactions are highly dependent on the identity of the halogen atom.

1,3,5-Triiodobenzene: The crystal structure of 1,3,5-triiodobenzene is characterized by a

layered arrangement where molecules form stacks. The dominant intermolecular forces are

weak C-H···I interactions that connect neighboring stacks.[1] Additionally, C(π)···C(π) stacking

interactions and C···I contacts contribute to the overall crystal packing.[1]

1,3,5-Tribromobenzene: Similar to its iodinated counterpart, 1,3,5-tribromobenzene exhibits a

layered structure. The key intermolecular interactions involve Br···Br, Br···C(π), and Br···H
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contacts. The interplay of these interactions dictates the melting point differences between the

tribromobenzene isomers.

1,3,5-Trichlorobenzene: In the solid state, 1,3,5-trichlorobenzene molecules are arranged in an

antiparallel fashion, influenced by dipole-dipole interactions. The crystal packing is also

stabilized by Cl···Cl and C-H···Cl interactions.

Quantitative Comparison of Intermolecular
Interactions
The following table summarizes the key quantitative data for the intermolecular interactions in

solid-state 1,3,5-trihalobenzenes, derived from X-ray crystallographic studies.

Interaction Type
1,3,5-
Triiodobenzene

1,3,5-
Tribromobenzene

1,3,5-
Trichlorobenzene

Crystal System Orthorhombic Orthorhombic Orthorhombic

Space Group P212121 P212121 P212121

C-H···X Distance (Å) 3.27, 2.37, 3.38[1] ~2.97 -

C-H···X Angle (°) 156, 160, 164[1] - -

X···X Distance (Å) - ~3.565 -

C(π)···C(π) Distance

(Å)
3.605[1] ~3.5 -

C···X Distance (Å) 3.696[1] - -

Visualization of Intermolecular Interactions
The following diagrams, generated using the DOT language, illustrate the key intermolecular

interaction motifs in the solid-state structures of 1,3,5-trihalobenzenes.
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Intermolecular Interactions in 1,3,5-Triiodobenzene
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Halogen Bonding vs. π-π Stacking

1,3,5-Trihalobenzene System

Nature of Halogen (X)

Iodine (Large, Polarizable) Bromine (Intermediate) Chlorine (Small, Less Polarizable)

Dominant Interaction

Stronger Halogen Bonding Weaker Halogen Bonding,
Stronger Dipole Interactions

Halogen Bonding (X···X, C-H···X) π-π Stacking
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Experimental and Computational Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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